

Technical Whitepaper: Spectroscopic Characterization of 3-Azido-2-chloropyridine

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Compound of Interest

Compound Name: 3-Azido-2-chloropyridine

CAS No.: 102934-51-0

Cat. No.: B178082

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Executive Summary

3-Azido-2-chloropyridine (CAS: 17217-90-8) is a bifunctional pyridine scaffold. It features an electrophilic chlorine at the C2 position and a nucleophilic/dipolar azide moiety at the C3 position. This dual reactivity makes it indispensable for fragment-based drug discovery (FBDD), specifically for synthesizing [1,2,3]-triazole-fused pyridines via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

However, the energetic nature of the azido group requires strict adherence to safety protocols during synthesis and analysis.^[1] This guide provides a self-validating analytical framework to ensure compound identity and purity.

Safety Protocol: Handling Organic Azides

Critical Warning: Organic azides are potentially explosive.^{[1][2]} The "Rule of Six" suggests that organic azides are generally safe to handle if the number of carbon atoms (

) plus other atoms (

) is at least six times the number of azide nitrogens (

).

- Formula:

- Ratio Check:ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted">

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(group). Total Nitrogens = 4.

- Risk Assessment: This compound is on the borderline of stability (). It must be treated as potentially shock-sensitive.

Mandatory Handling Procedures

- Light Protection: Store in amber vials; azides can decompose to nitrenes under UV light.
- No Metal Spatulas: Avoid contact with transition metals (Cu, Pb) to prevent formation of highly explosive metal azides.[2] Use Teflon or ceramic tools.
- Temperature Control: Do not heat above 60°C during concentration.

Synthesis & Preparation Workflow

The standard preparation involves the diazotization of 3-amino-2-chloropyridine followed by nucleophilic substitution with sodium azide.

Workflow Diagram



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Figure 1: Synthetic pathway for **3-Azido-2-chloropyridine** via Sandmeyer reaction.

Spectroscopic Characterization

Identity confirmation requires a triangulation of data from Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).

A. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+). The mass spectrum provides two critical data points: the molecular weight and the halogen isotope pattern.

- Parent Ion (): The molecular weight is approx. 154.55 g/mol .
- Isotope Pattern: The presence of one Chlorine atom (and) creates a characteristic 3:1 ratio between the and peaks.
- Fragmentation: A diagnostic loss of (28 amu) is observed, resulting in a nitrene radical cation.

Ion Identity	m/z Value	Relative Abundance	Notes
Molecular Ion ()	154	100% (Base)	isotope
Isotope Peak ()	156	~33%	isotope
Fragment ()	126	Variable	Loss of (Nitrene formation)
Fragment ()	91	Variable	Loss of Cl from nitrene

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid/oil. This is the primary diagnostic test for the azide functional group.

- Diagnostic Peak: A strong, sharp band at 2100–2140 cm^{-1} . This is the asymmetric stretching vibration of the azide () group. No other common functional group appears in this region (except alkynes/nitriles, which are weaker).
- Fingerprint:
 - 3050 cm^{-1} : Aromatic C-H stretch.
 - 1560, 1420 cm^{-1} : Pyridine ring skeletal vibrations
 - 740–780 cm^{-1} : C-Cl stretch.

C. Nuclear Magnetic Resonance (NMR)

Method: 400 MHz or higher in

or

. The 2,3-disubstitution pattern leaves three protons on the pyridine ring (H4, H5, H6), forming an AMX or ABC spin system.

1H NMR Data (Predicted/Reference in

)

- H6 (Proton to Nitrogen): Most deshielded due to proximity to the ring nitrogen. Appears as a doublet of doublets (dd).
- H4 (Proton

to Nitrogen, ortho to Azide): Deshielded by the azide group. Appears as a doublet of doublets (dd).

- H5 (Proton

to Nitrogen): Most shielded. Appears as a doublet of doublets (dd).

Proton	Shift (ppm)	Multiplicity	Coupling Constants (Hz)	Assignment
H-6	8.05 – 8.15	dd	,	-proton (adj. to N)
H-4	7.40 – 7.50	dd	,	-proton (adj. to)
H-5	7.20 – 7.30	dd	,	-proton

Note: Shifts may vary by ± 0.1 ppm depending on concentration and solvent.

13C NMR Data (100 MHz,

)

The spectrum should show 5 distinct signals.

- C-2 (C-Cl): ~140–145 ppm (Quaternary, deshielded by Cl and N).
- C-6 (C-H): ~140–145 ppm (CH, to N).
- C-3 (C-N3): ~125–130 ppm (Quaternary, ipso to Azide).
- C-4 (C-H): ~125–130 ppm.

- C-5 (C-H): ~120–124 ppm.

Summary of Specifications

For a Certificate of Analysis (CoA), the following criteria must be met:

Test	Acceptance Criteria
Appearance	White to pale yellow solid (mp 58–62°C)
IR Spectrum	Major band at 2100–2140 cm ⁻¹ present.
Mass Spec	Parent ion m/z 154/156 (3:1 ratio).
¹ H NMR	Integrals 1:1:1. No broad singlet (indicates unreacted amine).

References

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